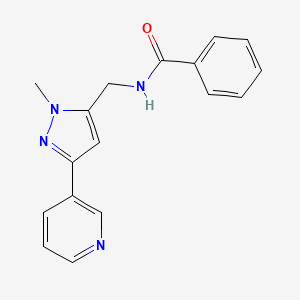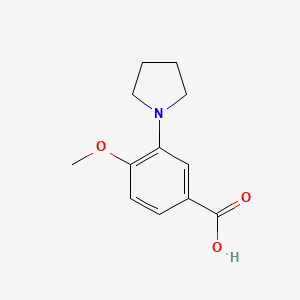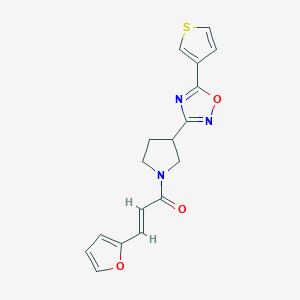
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrazole and pyridine rings could result in these parts of the molecule being planar. The amide group could also participate in resonance, which would affect the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyrazole and pyridine rings, for example, might undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The amide group could be involved in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the amide group could allow the compound to participate in hydrogen bonding, which could affect properties like solubility and boiling point .Scientific Research Applications
Anticancer Activity
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide: derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown promising results against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (DU-145), and breast (MDA MB-231) cancers . The presence of methoxy and nitro groups in the benzamide moiety has been associated with enhanced potency.
Antiviral Applications
The structural similarity of pyridine derivatives to DNA bases like adenine and guanine makes them effective in antiviral drug design. This compound, due to its pyridine core, could potentially be explored for its antiviral capabilities, especially in the design of drugs targeting viral replication processes .
Antibacterial and Antifungal Properties
Compounds with a pyridine scaffold, such as N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide , are known to exhibit antibacterial and antifungal activities. This makes them valuable in the development of new treatments for bacterial and fungal infections .
Anti-inflammatory and Analgesic Effects
The pyridine derivatives are also recognized for their anti-inflammatory and analgesic effects. This compound could be investigated for its potential to reduce inflammation and pain, contributing to the treatment of chronic inflammatory diseases .
Antihypertensive Uses
Some pyridine derivatives have been used in the treatment of hypertension. Given the structural features of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide , it may be researched for its potential as an antihypertensive agent .
Antimalarial Activity
The pyridine core is a common feature in many antimalarial drugs. Research into the antimalarial potential of this compound could lead to the development of new therapies for malaria, particularly in regions where resistance to existing drugs is a growing concern .
Future Directions
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDFFXZSMTPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)
![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)
![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)